N-(pyridin-2-yl)pyrimidine-2-carboxamide
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Overview
Description
N-(pyridin-2-yl)pyrimidine-2-carboxamide is a heterocyclic compound that has garnered significant interest due to its diverse biological and pharmacological activities. This compound contains both pyridine and pyrimidine rings, which are known for their presence in various bioactive molecules. The unique structure of this compound makes it a valuable scaffold in medicinal chemistry and drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(pyridin-2-yl)pyrimidine-2-carboxamide can be synthesized through various methods. One common approach involves the reaction of 2-aminopyridine with α-bromoketones under different conditions. For instance, N-(pyridin-2-yl)amides can be formed in toluene via C–C bond cleavage promoted by iodine (I2) and tert-butyl hydroperoxide (TBHP) under mild and metal-free conditions . Another method involves the oxidative amidation of methylarenes using TBHP in decane .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to meet the stringent requirements of pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-2-yl)pyrimidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms with different functional groups.
Substitution: Substitution reactions, such as nucleophilic substitution, can introduce different substituents into the pyridine or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like sodium borohydride (NaBH4). Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield N-oxide derivatives, while reduction reactions can produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted pyridine or pyrimidine compounds.
Scientific Research Applications
N-(pyridin-2-yl)pyrimidine-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable building block for the synthesis of complex heterocyclic compounds.
Biology: This compound is used in the study of biological processes and as a probe for investigating enzyme functions.
Industry: It is employed in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(pyridin-2-yl)pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have been shown to inhibit collagen prolyl 4-hydroxylases, enzymes involved in collagen synthesis . This inhibition can lead to reduced collagen production, making these derivatives potential candidates for anti-fibrotic therapies.
Comparison with Similar Compounds
N-(pyridin-2-yl)pyrimidine-2-carboxamide can be compared with other similar compounds, such as:
N-(pyridin-2-yl)amides: These compounds share the pyridine moiety but differ in the presence of the pyrimidine ring.
Imidazo[1,2-a]pyridines: These compounds contain a fused imidazole and pyridine ring system and exhibit different biological activities.
The uniqueness of this compound lies in its dual pyridine-pyrimidine structure, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
N-pyridin-2-ylpyrimidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4O/c15-10(9-12-6-3-7-13-9)14-8-4-1-2-5-11-8/h1-7H,(H,11,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKPBBFRPRZJNNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)C2=NC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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